(3-Chlorobenzyl)isobutylamine
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Overview
Description
(3-Chlorobenzyl)isobutylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group substituted with a chlorine atom at the third position and an isobutylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzyl)isobutylamine typically involves the reaction of (3-chlorobenzyl) chloride with isobutylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Chlorobenzyl)isobutylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles in an organic solvent.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
(3-Chlorobenzyl)isobutylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Chlorobenzyl)isobutylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Chlorobenzyl)amine: Similar structure but lacks the isobutyl group.
Isobutylamine: Similar structure but lacks the benzyl group.
(3-Chlorobenzyl)methylamine: Similar structure but has a methyl group instead of an isobutyl group.
Uniqueness: (3-Chlorobenzyl)isobutylamine is unique due to the presence of both the (3-chlorobenzyl) and isobutylamine groups, which confer specific chemical properties and reactivity
Biological Activity
(3-Chlorobenzyl)isobutylamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorobenzyl group attached to an isobutylamine moiety. This unique structure contributes to its reactivity and interaction with biological systems. The compound has been investigated for its potential interactions with various biomolecules, which may lead to therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The chlorine atom in the benzyl group can be replaced by nucleophiles, influencing the compound's reactivity with enzymes and receptors.
- Modulation of Enzyme Activity : The compound may affect the activity of certain enzymes, potentially altering metabolic pathways.
- Receptor Interaction : It is hypothesized that this compound can interact with neurotransmitter receptors, impacting neurotransmitter dynamics.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Activity :
A study highlighted the potential of this compound as an antagonist against clumping factors ClfA and ClfB in Staphylococcus aureus, demonstrating significant binding affinity and inhibition of bacterial adhesion . The compound showed promising results in molecular docking studies, indicating its potential as a lead compound for developing new antibiotics. -
Neurotransmitter Dynamics :
Research indicates that similar compounds can inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and dopamine. This suggests that this compound may have mood-enhancing effects through modulation of neurotransmitter systems. -
Cytotoxicity Studies :
In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, certain modifications led to compounds with significantly higher potency compared to the parent molecule .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzyl or amine groups can significantly alter its pharmacological profile.
Table 2: SAR Analysis
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBVCHOAXAJDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405940 |
Source
|
Record name | (3-CHLOROBENZYL)ISOBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893589-64-5 |
Source
|
Record name | (3-CHLOROBENZYL)ISOBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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